molecular formula C11H11FO2 B12112884 2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid

2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid

Cat. No.: B12112884
M. Wt: 194.20 g/mol
InChI Key: WFQQUHIWMAQMQI-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C11H11FO2. It is a fluorinated building block used in various chemical syntheses and research applications. The compound features a cyclopropane ring attached to a carboxylic acid group and a fluorinated aromatic ring, making it a versatile intermediate in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluoro-2-methylbenzyl chloride with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, yielding the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorinated aromatic ring can enhance binding affinity and selectivity for certain molecular targets, while the cyclopropane ring can influence the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group on the aromatic ring can enhance its lipophilicity and metabolic stability, making it a valuable intermediate in various research and industrial applications .

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

2-(3-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11FO2/c1-6-7(3-2-4-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)

InChI Key

WFQQUHIWMAQMQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C2CC2C(=O)O

Origin of Product

United States

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